Trilaciclib hydrochloride

Description

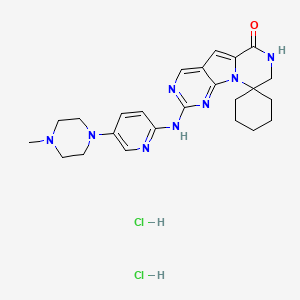

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCYOXKEDFAUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32Cl2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977495-97-8 | |

| Record name | Trilaciclib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1977495978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRILACICLIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BX07W725T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trilaciclib Hydrochloride: A Technical Guide to its Mechanism of Action in Hematopoietic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced myelosuppression (CIM) is a significant dose-limiting toxicity for many cytotoxic agents, leading to complications such as neutropenia, anemia, and thrombocytopenia.[1][2] These hematologic adverse events can result in increased risk of infection, fatigue, bleeding, and often necessitate chemotherapy dose reductions or delays, potentially compromising treatment efficacy.[2][3] Trilaciclib (G1T28) is a first-in-class, intravenous inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) designed to protect hematopoietic stem and progenitor cells (HSPCs) from the damaging effects of chemotherapy.[4][5][6][7] Administered prior to chemotherapy, trilaciclib induces a transient and reversible arrest of HSPCs in the G1 phase of the cell cycle, effectively shielding them from cycle-dependent cytotoxic damage.[5][8][9][10] This guide provides an in-depth technical overview of the core mechanism of action, preclinical and clinical data, and experimental methodologies related to trilaciclib's myeloprotective effects on hematopoietic stem cells.

Core Mechanism of Action: Transient CDK4/6 Inhibition in HSPCs

The proliferation of HSPCs in the bone marrow is fundamentally dependent on the activity of CDK4 and CDK6.[4][11][12] These kinases, when complexed with D-type cyclins, phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to DNA replication and division.

Trilaciclib is a competitive and reversible small-molecule inhibitor of CDK4 and CDK6.[4][13] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of Rb.[13] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, preventing the transcription of S-phase genes. The result is a transient arrest of HSPCs in the G1 phase.[5][8][14] This "pharmacological quiescence" renders the stem cells less susceptible to the cytotoxic effects of chemotherapy agents, which primarily target cells undergoing active DNA replication (S phase) or mitosis (M phase).[3][8] Because the inhibition is transient, HSPCs can re-enter the cell cycle and resume normal hematopoiesis after the chemotherapeutic agent has been cleared from the system.[8][13]

Preclinical and Clinical Pharmacodynamics

The mechanism of transient G1 arrest has been demonstrated in both preclinical models and human studies. In vivo studies in mice showed that co-administration of trilaciclib with chemotherapy protected murine HSCs from exhaustion, leading to more rapid recovery of peripheral blood counts and enhanced serial transplantation capacity.[3]

In a Phase 1 study involving healthy human volunteers, administration of trilaciclib demonstrated transient, dose-dependent inhibition of proliferation in bone marrow HSPCs. Bone marrow aspirates taken after a single dose showed an increase in the percentage of progenitor cells in the G1 phase and a corresponding decrease in the S phase.

| Parameter | Time Point (Post-Dose) | Result | Reference |

| Bone Marrow Progenitor Cells in G1 Phase | 24 hours | Increased percentage vs. pre-dose baseline | [9] |

| Total Bone Marrow Cells in S Phase | 24 hours | Decreased percentage vs. pre-dose baseline | [9] |

| Total Bone Marrow Cells in S Phase | 32 hours | Decreased percentage vs. pre-dose baseline | [9] |

| Stimulated Lymphocyte Proliferation (EdU+) | 4-12 hours | Proliferation significantly inhibited | [2][9] |

Clinical Efficacy in Myeloprotection

The clinical benefit of trilaciclib's mechanism of action has been validated in three Phase II randomized, double-blind, placebo-controlled trials in patients with extensive-stage small cell lung cancer (ES-SCLC).[15] Administering trilaciclib prior to chemotherapy resulted in clinically meaningful and statistically significant reductions in multilineage myelosuppression and a decreased need for supportive care interventions.[5][16]

Table 1: Pooled Efficacy Results from Three Phase II ES-SCLC Trials

| Endpoint | Trilaciclib (n=123) | Placebo (n=119) | P-value | Reference |

| Neutropenia | ||||

| Occurrence of Severe Neutropenia (Grade ≥3) | 1.9% - 40.6%¹ | 49.1% - 75.9%¹ | <0.0001² | [6][15] |

| Mean Duration of Severe Neutropenia in Cycle 1 (days) | 0 - 2¹ | 4 - 7¹ | <0.0001² | [6][11][15] |

| Febrile Neutropenia Incidence | 2.41% | 7.56% | - | [10] |

| Anemia | ||||

| Grade ≥3 Anemia Incidence | 18.02% | 32.41% | - | [10] |

| Red Blood Cell (RBC) Transfusions (on/after week 5) | 16.66% | 18.25% | - | [17] |

| Thrombocytopenia | ||||

| Grade ≥3 Thrombocytopenia Incidence | 20.06% | 31.25% | - | [10] |

| Supportive Care | ||||

| G-CSF Administrations | 40.47% | 81.01% | - | [17] |

¹ Range reflects results from individual trials (G1T28-05, G1T28-02, G1T28-03) with different chemotherapy backbones.[15] ² P-value for the primary endpoint in study G1T28-05.[6]

Experimental Protocols

Murine Model of Chemotherapy-Induced Myelosuppression

A key preclinical model involved evaluating trilaciclib's protective effects against serial 5-fluorouracil (5FU) treatment in mice.[3]

-

Animal Model: C57BL/6 mice are typically used.

-

Treatment Regimen: Mice are administered either vehicle or trilaciclib (G1T28) via intraperitoneal injection. Thirty minutes later, a myelosuppressive dose of 5FU (e.g., 150 mg/kg) is administered. This cycle is repeated every two weeks for multiple cycles to induce hematopoietic exhaustion.

-

Endpoint Analysis:

-

Peripheral Blood Counts: Blood is collected serially to monitor neutrophil, platelet, and red blood cell counts.

-

Bone Marrow Analysis: Bone marrow is harvested to quantify the number and function of hematopoietic stem and progenitor cells (HSPCs) using flow cytometry (e.g., LSK markers: Lin⁻, Sca-1⁺, c-Kit⁺) and colony-forming unit (CFU) assays.

-

Serial Transplantation: Bone marrow from treated mice is transplanted into lethally irradiated recipient mice to assess the long-term repopulating capacity and functional integrity of the HSCs.[3]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transient CDK4/6 inhibition protects hematopoietic stem cells from chemotherapy-induced exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. Frontiers | The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]

- 6. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myeloprotective Effects of Trilaciclib Among Patients with Small Cell Lung Cancer at Increased Risk of Chemotherapy-Induced Myelosuppression: Pooled Results from Three Phase 2, Randomized, Double-Blind, Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. Trilaciclib to Reduce Chemotherapy-Induced Bone Marrow Suppression in Extensive-Stage Small Cell Lung Cancer - The ASCO Post [ascopost.com]

- 12. trilaciclib [drugcentral.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Trilaciclib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

- 16. Effects of Trilaciclib on Chemotherapy-Induced Myelosuppression and Patient-Reported Outcomes in Patients with Extensive-Stage Small Cell Lung Cancer: Pooled Results from Three Phase II Randomized, Double-Blind, Placebo-Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. "Trilaciclib Use For Prevention of Hematological Adverse Events in Chem" by Nitya Batra, Atulya Aman Khosla et al. [scholarlyworks.corewellhealth.org]

Trilaciclib's Modulation of CDK4/6 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilaciclib is a transient, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), a critical axis in cell cycle regulation. Primarily developed as a myeloprotective agent, its mechanism of action is centered on the deliberate and temporary arrest of hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, thereby shielding them from the cytotoxic effects of chemotherapy. This guide provides an in-depth examination of the molecular pharmacology of trilaciclib, with a specific focus on its interaction with the CDK4/6 signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to support further research and development in this area.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In partnership with their regulatory cyclin subunits, these kinases drive the progression of the cell through its various phases. The CDK4/6-cyclin D complex is a key regulator of the G1 to S phase transition. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Trilaciclib (Cosela™) is a first-in-class CDK4/6 inhibitor approved to decrease the incidence of chemotherapy-induced myelosuppression.[1] Unlike other CDK4/6 inhibitors primarily used for their direct anti-tumor effects, trilaciclib's clinical application leverages its ability to induce a transient and reversible G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[2] This proactive "shielding" of the bone marrow preserves hematopoietic function and reduces the dose-limiting toxicities of chemotherapy.[3]

This technical guide delves into the core mechanism of trilaciclib's action on the CDK4/6 signaling pathways, providing a resource for researchers and drug development professionals.

Mechanism of Action: The CDK4/6-Rb Signaling Pathway

Trilaciclib exerts its effects by competitively inhibiting the kinase activity of CDK4 and CDK6.[4] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), a key tumor suppressor. In its hypophosphorylated state, pRb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.

The canonical CDK4/6-Rb signaling pathway is as follows:

-

Mitogenic Signaling: Growth factors and other mitogenic signals lead to the upregulation of D-type cyclins (Cyclin D1, D2, D3).

-

CDK4/6-Cyclin D Complex Formation: Cyclin D proteins bind to and activate CDK4 and CDK6.

-

pRb Phosphorylation: The active CDK4/6-Cyclin D complex phosphorylates pRb at multiple sites, including Serine 807 and 811.[4]

-

E2F Release: Hyperphosphorylated pRb undergoes a conformational change, releasing its hold on E2F transcription factors.

-

G1/S Transition: Liberated E2F proteins activate the transcription of genes necessary for DNA replication and cell cycle progression, driving the cell into the S phase.

Trilaciclib intervenes at step three by inhibiting the catalytic activity of the CDK4/6-Cyclin D complex. This maintains pRb in its active, hypophosphorylated state, thereby enforcing the G1 checkpoint and causing a temporary cell cycle arrest.

Mandatory Visualization: CDK4/6 Signaling Pathway

Caption: The CDK4/6-pRb signaling pathway and the inhibitory action of trilaciclib.

Quantitative Data

The following tables summarize the quantitative data on trilaciclib's activity from various preclinical studies.

| Parameter | Value | Assay Condition | Reference |

| IC50 (CDK4) | 1 nM | Cell-free kinase assay | [5][6] |

| IC50 (CDK6) | 4 nM | Cell-free kinase assay | [5][6][7] |

| EC50 (G1 Arrest) | 30 nM | HS68 cells | [5][7] |

Table 1: In Vitro Inhibitory and Cell Cycle Arrest Activity of Trilaciclib

| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |

| H929 | Multiple Myeloma | 0.72 µM | [4] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 1.56 µM | [4] |

| U937 | Acute Myeloid Leukemia | 1.77 µM | [4] |

| JURKAT | Acute Lymphoblastic Leukemia | 2.97 µM | [4] |

Table 2: Trilaciclib IC50 Values for Cell Viability in Hematological Cancer Cell Lines (72h treatment)

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference (Illustrative) |

| K562 | DMSO (Control) | 45% | 40% | 15% | [4] |

| K562 | Trilaciclib | Increased | Decreased | No Significant Change | [4] |

| HS68 | DMSO (Control) | 50% | 35% | 15% | [5] |

| HS68 | Trilaciclib (300 nM) | Significantly Increased | Significantly Decreased | No Significant Change | [5] |

Table 3: Representative Effect of Trilaciclib on Cell Cycle Distribution (Note: Specific percentages are illustrative based on qualitative descriptions in the cited literature, which states a significant increase in G1 and decrease in S phase cells.)

| Protein | Phosphorylation Site | Treatment | Change in Phosphorylation | Reference (Illustrative) |

| pRb | Ser807/811 | Trilaciclib | Decreased | [4][8] |

Table 4: Effect of Trilaciclib on Retinoblastoma Protein (pRb) Phosphorylation (Note: The change is based on Western blot analyses showing reduced signal for phosphorylated pRb.)

Experimental Protocols

Western Blot Analysis of pRb Phosphorylation

This protocol is adapted from standard methodologies for detecting protein phosphorylation.[4][8]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Rb (Ser807/811)

-

Mouse anti-total Rb

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with trilaciclib or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Rb and anti-total Rb, each on a separate membrane or stripped and re-probed) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated pRb signal to the total pRb signal.

Mandatory Visualization: Western Blot Workflow

Caption: A generalized workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard propidium iodide (PI) staining methods.[4]

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Treat cells with trilaciclib or vehicle control. Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cell pellet with PBS.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 30 minutes on ice.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes.

-

PI Staining: Add PI staining solution to the cells and incubate in the dark for 15-30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and model the distribution of cells in G1, S, and G2/M phases based on DNA content (PI fluorescence intensity).

Mandatory Visualization: Cell Cycle Analysis Workflow

Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.

Conclusion

Trilaciclib's mechanism of action through the inhibition of the CDK4/6-Rb signaling pathway provides a clear rationale for its clinical use in myeloprotection. By inducing a transient G1 cell cycle arrest, it effectively shields hematopoietic stem and progenitor cells from the damaging effects of chemotherapy. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further understand and expand the applications of trilaciclib and other CDK4/6 inhibitors. Future research may focus on elucidating the differential sensitivity of various tumor types to trilaciclib and exploring its potential in combination with other therapeutic modalities.

References

- 1. Trilaciclib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Myeloprotective Effects of Trilaciclib Among Patients with Small Cell Lung Cancer at Increased Risk of Chemotherapy-Induced Myelosuppression: Pooled Results from Three Phase 2, Randomized, Double-Blind, Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The Advent of Trilaciclib Hydrochloride: A Technical Guide to its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trilaciclib hydrochloride, a first-in-class cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, represents a significant advancement in myelopreservation for patients undergoing chemotherapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound. It details the scientific journey from its initial description in 2016 to its FDA approval in 2021 for reducing the incidence of chemotherapy-induced myelosuppression. This document includes detailed experimental protocols for its synthesis, a summary of key quantitative data from preclinical and clinical studies, and visualizations of its core signaling pathway and synthetic workflow.

Discovery and Rationale

Trilaciclib (formerly G1T28) was developed by G1 Therapeutics and first described in the scientific literature in 2016.[1] The primary rationale for its development was to address a critical unmet need in oncology: the myelosuppressive effects of chemotherapy.[2] By transiently arresting hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, Trilaciclib protects these vital cells from the cytotoxic effects of chemotherapy.[3][4] This proactive, multilineage myelopreservation strategy distinguishes it from reactive treatments like growth factors.[4] Trilaciclib was granted FDA approval on February 12, 2021.[1][5]

Mechanism of Action: Transient CDK4/6 Inhibition

Trilaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[6] These kinases are crucial for the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase.[7] The mechanism of action involves the following key steps:

-

Inhibition of CDK4/6: Trilaciclib competitively binds to and inhibits CDK4 and CDK6.[8]

-

Prevention of Retinoblastoma (Rb) Protein Phosphorylation: In their active state, CDK4/6 complexes phosphorylate the retinoblastoma protein (Rb).[9] Trilaciclib's inhibition of CDK4/6 prevents this phosphorylation.

-

G1 Cell Cycle Arrest: Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for entry into the S phase. This leads to a transient and reversible arrest of the cell cycle in the G1 phase.[3][10]

-

Myelopreservation: When administered prior to chemotherapy, Trilaciclib induces a temporary G1 arrest in HSPCs, shielding them from the damaging effects of cytotoxic agents that target rapidly dividing cells.[4][11]

This transient G1 arrest is the cornerstone of Trilaciclib's protective effect on the bone marrow, preserving neutrophil, red blood cell, and platelet lineages.[4]

Synthesis of this compound

Several synthetic routes for Trilaciclib have been reported. A common and efficient method involves a multi-step process starting from commercially available precursors. The following is a representative synthesis workflow.

Detailed Experimental Protocols

The following protocols are based on a reported synthetic route for Trilaciclib.[3][11]

Step 1: Condensation Reaction to Form Intermediate 1

-

Reactants: 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and 1-aminomethyl-1-cyclohexanol.[3]

-

Reagents and Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), a condensing agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[11]

-

Procedure:

-

Dissolve 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (1 equivalent) in a mixture of DMF and DCM.

-

Add 1-aminomethyl-1-cyclohexanol (1.1 equivalents), the condensing agent (1 equivalent), and DIPEA (1 equivalent).

-

Heat the reaction mixture at a temperature ranging from 100-120°C for approximately 20 hours.[3]

-

After cooling, adjust the pH to 7-8 with a dilute sodium bicarbonate solution.

-

Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude Intermediate 1.

-

Purify by recrystallization from a suitable solvent like isopropanol.[3]

-

Step 2: Intramolecular Cyclization to Form Intermediate 2

-

Reactant: Intermediate 1.

-

Procedure: The specific conditions for the intramolecular cyclization can vary but generally involve heating in a suitable solvent to facilitate the ring closure.

Step 3: Nucleophilic Substitution to Yield Trilaciclib

-

Reactants: Intermediate 2 and 1-methyl-4-(6-aminopyridin-3-yl)piperazine.[3]

-

Procedure:

-

Combine Intermediate 2 and 1-methyl-4-(6-aminopyridin-3-yl)piperazine.

-

Heat the mixture, potentially under solvent-free conditions, at a high temperature (e.g., 200-250°C) for 1-4 hours to drive the nucleophilic substitution reaction.[11]

-

The crude product is Trilaciclib free base.

-

Step 4: Formation of this compound

-

Reactant: Trilaciclib free base.

-

Reagent: Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the crude Trilaciclib in a suitable solvent.

-

Add a solution of HCl to precipitate the dihydrochloride salt.

-

Isolate the solid by filtration, wash, and dry under reduced pressure to yield this compound.[12]

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of Trilaciclib

| Target | IC50 (nM) |

| CDK4/cyclin D1 | 1 |

| CDK6/cyclin D3 | 4 |

| CDK9/cyclin T1 | 50 |

| CDK2/cyclin E | 2,510 |

| CDK2/cyclin A | 1,290 |

Source:[13]

Table 2: Pharmacokinetic Parameters of Trilaciclib

| Dose | Cmax (ng/mL) | AUC0–last (ng·h/mL) |

| 200 mg/m² | ~1500 | - |

| 240 mg/m² | - | - |

Note: Cmax increases proportionally with the dose, while AUC increases are slightly greater than proportional over a dose range of 200–700 mg/m².[14] A three-compartment model best describes the population pharmacokinetics of Trilaciclib.[15]

Table 3: Efficacy Data in Extensive-Stage Small Cell Lung Cancer (ES-SCLC)

| Endpoint | Trilaciclib + Chemo | Placebo + Chemo | P-value | Clinical Trial ID |

| First-Line Treatment (with Etoposide/Carboplatin + Atezolizumab) | NCT03041311 | |||

| Mean Duration of Severe Neutropenia (Cycle 1) | 0 days | 4 days | < 0.0001 | [8] |

| Occurrence of Severe Neutropenia | 1.9% | 49.1% | < 0.0001 | [8] |

| Previously Treated (with Topotecan) | NCT02514447 | |||

| Mean Duration of Severe Neutropenia | 2 days | 7 days | < 0.0001 | [8] |

| Occurrence of Severe Neutropenia | 40.6% | 75.9% | 0.016 | [8] |

| First-Line Treatment (with Etoposide/Carboplatin) | NCT02499770 | |||

| Severe Neutropenia | 11% | 53% | - | [16] |

| Febrile Neutropenia | - | - | - | [16] |

| G-CSF Administration | - | - | - | [16] |

| Red Blood Cell Transfusions | Reduced | - | - | [8] |

Conclusion

This compound is a novel and effective agent for mitigating chemotherapy-induced myelosuppression. Its unique mechanism of transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle provides a proactive approach to protecting the bone marrow during cancer treatment. The synthesis of Trilaciclib has been optimized to provide a scalable and efficient process. The robust preclinical and clinical data underscore its significant clinical benefit in patients with extensive-stage small cell lung cancer, with ongoing research exploring its potential in other indications. This technical guide provides a foundational understanding of the discovery, mechanism, and synthesis of this important new therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis method of Trilaciclib - Eureka | Patsnap [eureka.patsnap.com]

- 4. Buy Trilaciclib | 1374743-00-6 | >98% [smolecule.com]

- 5. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib… [ouci.dntb.gov.ua]

- 6. US12006324B1 - Preparation method of trilaciclib and precursors of trilaciclib - Google Patents [patents.google.com]

- 7. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN113788837B - Trilaciclib synthesis method - Google Patents [patents.google.com]

- 12. WO2022076779A1 - Solid state forms of trilaciclib and of trilaciclib salts - Google Patents [patents.google.com]

- 13. biomol.com [biomol.com]

- 14. Pharmacokinetic Drug–Drug Interaction Studies Between Trilaciclib and Midazolam, Metformin, Rifampin, Itraconazole, and Topotecan in Healthy Volunteers and Patients with Extensive-Stage Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetics and exposure-response of trilaciclib in extensive-stage small cell lung cancer and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. targetedonc.com [targetedonc.com]

Trilaciclib: A Comprehensive Technical Review of Molecular Targets Beyond CDK4/6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaciclib (G1T28) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), clinically approved for its myeloprotective effects in patients undergoing chemotherapy. By transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, Trilaciclib shields them from the cytotoxic effects of chemotherapy. While its on-target activity against CDK4/6 is well-established, a growing body of evidence indicates that Trilaciclib's biological activity extends to other molecular targets and pathways. This in-depth technical guide explores the molecular targets of Trilaciclib beyond CDK4/6, presenting quantitative data, detailed experimental methodologies from key studies, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: CDK4/6 Inhibition

Trilaciclib exhibits high potency for its primary targets, CDK4 and CDK6, with IC50 values in the low nanomolar range. This inhibition leads to a reversible G1 cell cycle arrest in susceptible cells.

| Target | IC50 (nM) |

| CDK4/cyclin D1 | 1 |

| CDK6/cyclin D3 | 4 |

| Table 1: Potency of Trilaciclib against primary targets. |

Molecular Targets Beyond CDK4/6

While highly selective for CDK4/6, Trilaciclib has been shown to interact with other kinases and cellular transporters at higher concentrations. This off-target activity may contribute to its overall pharmacological profile.

Off-Target Kinase Inhibition

Kinase profiling studies have revealed that Trilaciclib can inhibit other kinases, albeit with significantly lower potency compared to CDK4/6. A non-clinical review by the FDA provided data on the kinase selectivity of Trilaciclib, highlighting its affinity for several other kinases at nanomolar concentrations[1].

| Kinase | Affinity (nM) |

| NEK10 | < 1 |

| SNARK | < 1 |

| FLT3 | 1 - 10 |

| Table 2: Off-target kinase affinity of Trilaciclib.[1] |

Inhibition of Cellular Transporters

Trilaciclib has been demonstrated to inhibit several drug transporters, which could have implications for drug-drug interactions. The IC50 values for these transporters are generally in the micromolar range, suggesting that clinically relevant inhibition may only occur at high plasma concentrations of Trilaciclib[1].

| Transporter | IC50 (µM) |

| MATE2K | 0.071 |

| MATE1 | 0.175 |

| OCT2 | 0.15 - 4 |

| OCT1 | 0.60 |

| BSEP | 11 - 28 |

| OATP1B3 | 23 |

| BCRP | 31 |

| Table 3: Inhibitory activity of Trilaciclib against various cellular transporters.[1] |

hERG Channel Inhibition

In vitro studies have shown that Trilaciclib can inhibit the hERG (human Ether-a-go-go-Related Gene) channel, a critical component of cardiac repolarization. However, the IC50 for hERG inhibition is approximately 20 µM, a concentration significantly higher than that required for CDK4/6 inhibition, suggesting a low risk of clinical QT prolongation at therapeutic doses[1].

| Channel | IC50 (µM) |

| hERG | ~20 |

| Table 4: Inhibitory activity of Trilaciclib against the hERG channel.[1] |

Broader Cellular Effects of Trilaciclib

Beyond direct molecular interactions, Trilaciclib elicits complex cellular responses, including the induction of senescence and autophagy, and modulation of the immune system.

Induction of Senescence and Autophagy

Recent proteomic analyses have revealed that Trilaciclib can induce cellular senescence and autophagy in certain cancer cell lines, such as the chronic myeloid leukemia cell line K562[2]. This effect appears to be distinct from its cell cycle arrest mechanism and may contribute to its anti-cancer properties.

Immune System Modulation

Trilaciclib has been shown to enhance anti-tumor immunity by modulating the function of T-cells. Studies have demonstrated that Trilaciclib can increase the activation of T-cells and favorably alter the tumor microenvironment.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Trilaciclib's molecular targets and cellular effects.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of Trilaciclib against a panel of kinases.

Methodology (adapted from Bisi JE, et al. Mol Cancer Ther. 2016):

-

Reagents: Recombinant active kinases, appropriate peptide substrates, ATP, and Trilaciclib.

-

Procedure:

-

Kinase reactions are performed in a final volume of 25 µL in 96-well plates.

-

The reaction mixture contains kinase, substrate, ATP (at the Km for each kinase), and varying concentrations of Trilaciclib.

-

Reactions are initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

-

Reactions are stopped by the addition of a stop solution (e.g., 3% phosphoric acid).

-

The amount of phosphorylated substrate is quantified using a suitable method, such as a filter-binding assay with radiolabeled ATP or a fluorescence-based assay.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Senescence-Associated β-Galactosidase (SA-β-Gal) Assay

Objective: To detect cellular senescence induced by Trilaciclib.

Methodology (adapted from Marín-Rubio JL, et al. Mol Cell Proteomics. 2024):

-

Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Treatment: Cells are treated with a specified concentration of Trilaciclib (e.g., 5 µM) or vehicle (DMSO) for a designated period (e.g., 72 hours).

-

Fixation: Cells are washed with PBS and fixed with 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Staining: After washing with PBS, cells are incubated at 37°C (without CO2) with the SA-β-Gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).

-

Imaging: Senescent cells, which stain blue, are visualized and quantified using a light microscope.

Autophagy Flux Assay (LC3 Turnover)

Objective: To measure the effect of Trilaciclib on autophagic flux.

Methodology (adapted from Marín-Rubio JL, et al. Mol Cell Proteomics. 2024):

-

Cell Culture and Treatment: Cells are treated with Trilaciclib in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a specified duration.

-

Protein Extraction: Cells are lysed, and protein concentration is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with primary antibodies against LC3 and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

-

Analysis: The levels of LC3-I and LC3-II are quantified by densitometry. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor.

T-Cell Activation Assay by Flow Cytometry

Objective: To assess the impact of Trilaciclib on T-cell activation.

Methodology (adapted from Lai AY, et al. J Immunother Cancer. 2020):

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Treatment: PBMCs are cultured and treated with Trilaciclib in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies or specific antigens).

-

Staining: Cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer to determine the percentage of activated T-cells within different subpopulations.

-

Data Analysis: Data is analyzed using flow cytometry software to quantify the expression of activation markers on T-cell subsets.

Conclusion

Trilaciclib's pharmacological profile extends beyond its primary role as a CDK4/6 inhibitor. Its interactions with other kinases and cellular transporters, coupled with its ability to induce senescence and autophagy and modulate the immune system, highlight a complex and multifaceted mechanism of action. Further research into these non-canonical targets and pathways will be crucial for fully understanding the therapeutic potential of Trilaciclib and for the rational design of future combination therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore these exciting new avenues of investigation.

References

- 1. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CDK4/6 inhibition enhances antitumor efficacy of chemotherapy and immune checkpoint inhibitor combinations in preclinical models and enhances T-cell activation in patients with SCLC receiving chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Trilaciclib: A Technical Guide to its Immune System Modulation Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trilaciclib, a potent and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is emerging as a significant modulator of the immune system, beyond its established role in myelopreservation.[1][2][3] By transiently arresting hematopoietic stem and progenitor cells (HSPCs) and various immune cell populations in the G1 phase of the cell cycle, trilaciclib shields them from the cytotoxic effects of chemotherapy.[4][2][3][5][6] This protective mechanism not only mitigates chemotherapy-induced myelosuppression but also fosters a more robust and effective anti-tumor immune response. This guide provides an in-depth technical overview of trilaciclib's core mechanisms, summarizing key quantitative data, detailing experimental approaches, and visualizing complex biological pathways.

Core Mechanism of Action: Transient CDK4/6 Inhibition

Trilaciclib's primary mechanism involves the inhibition of CDK4 and CDK6, key regulators of the cell cycle.[7] By binding to the ATP pocket of these kinases, trilaciclib prevents the phosphorylation of the retinoblastoma (Rb) protein. This, in turn, maintains the Rb-E2F transcription factor complex, effectively halting the cell cycle in the G1 phase.[7] This transient arrest is crucial, as it allows sensitive cells, including HSPCs and lymphocytes, to weather the damaging effects of chemotherapy, which primarily targets rapidly dividing cells.[4][2][6][8]

dot

References

- 1. Myelopreservation with the CDK4/6 inhibitor trilaciclib in patients with small-cell lung cancer receiving first-line chemotherapy: a phase Ib/randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cosela.com [cosela.com]

- 4. oncoprescribe.com [oncoprescribe.com]

- 5. researchgate.net [researchgate.net]

- 6. g1therapeutics.com [g1therapeutics.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. aacrjournals.org [aacrjournals.org]

Early-Stage Research on Trilaciclib: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Preclinical and Early Clinical Evaluation of Trilaciclib in Diverse Cancer Models.

This technical guide provides a comprehensive overview of the early-stage research on Trilaciclib, a first-in-class cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and early clinical development of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes important biological pathways and experimental workflows.

Introduction to Trilaciclib

Trilaciclib is a transient intravenous CDK4/6 inhibitor developed to protect hematopoietic stem and progenitor cells from chemotherapy-induced myelosuppression.[1] By inducing a temporary G1 cell cycle arrest in these cells, Trilaciclib mitigates the cytotoxic effects of chemotherapy on the bone marrow.[1] Furthermore, emerging preclinical and clinical data suggest that Trilaciclib possesses immune-modulating properties that may enhance anti-tumor immunity.[2][3] This guide delves into the foundational preclinical and early-phase clinical studies that have characterized the activity of Trilaciclib in various cancer models, with a focus on small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC).

Preclinical Pharmacology

In Vitro Activity

Trilaciclib is a potent and selective inhibitor of CDK4 and CDK6. In cell-free assays, Trilaciclib demonstrated low nanomolar inhibition of these kinases.

Table 1: In Vitro Inhibitory Activity of Trilaciclib [1]

| Target | IC50 (nM) |

| CDK4/cyclin D1 | 1 |

| CDK6/cyclin D3 | 4 |

The primary mechanism of action of Trilaciclib is the induction of a transient G1 phase cell cycle arrest in CDK4/6-dependent cells. This effect was demonstrated in various cell lines, leading to a reduction in the proportion of cells in the S phase and an accumulation in the G1 phase.[4]

Table 2: In Vitro Cellular Effects of Trilaciclib [5][6]

| Cell Line | Cancer Type | Effect | IC50 (µM) |

| H929 | Multiple Myeloma | Induction of cell death | 0.72 |

| MOLT-4 | Acute Lymphoblastic Leukemia | Induction of cell death | 1.56 |

| U937 | Acute Myeloid Leukemia | Induction of cell death | 1.77 |

| JURKAT | Acute T-cell Leukemia | Induction of cell death | 2.97 |

| K562 | Chronic Myeloid Leukemia | G0/G1 cell cycle arrest without cell death | >10 |

In Vivo Efficacy in Xenograft Models

Preclinical studies using patient-derived xenograft (PDX) models of breast cancer have been conducted to evaluate the anti-tumor efficacy of Trilaciclib in combination with chemotherapy. These studies aimed to determine if transient CDK4/6 inhibition by Trilaciclib would antagonize the effects of chemotherapy in CDK4/6-dependent tumors. The results indicated that Trilaciclib does not impair the efficacy of chemotherapy in these models.[7]

Table 3: In Vivo Efficacy of Trilaciclib in Breast Cancer PDX Models [7]

| PDX Model | Treatment | Tumor Growth Inhibition (TGI) at Day 28 |

| ST2359 | Docetaxel | Not specified |

| Docetaxel + Trilaciclib | Not specified | |

| ST225 | Topotecan | Not specified |

| Topotecan + Trilaciclib | Not specified | |

| CTG1408 | Gemcitabine/Carboplatin | Not specified |

| Gemcitabine/Carboplatin + Trilaciclib | Not specified | |

| CTG1453 | Carboplatin/Paclitaxel | Not specified |

| Carboplatin/Paclitaxel + Trilaciclib | Not specified |

Mechanism of Action: Signaling Pathway

Trilaciclib exerts its effects by inhibiting the CDK4/6-Retinoblastoma (Rb) signaling pathway. In normal hematopoietic stem and progenitor cells, this inhibition leads to a temporary arrest in the G1 phase of the cell cycle, protecting them from the damaging effects of chemotherapy. In Rb-deficient tumor cells, such as those commonly found in SCLC, Trilaciclib has a minimal direct anti-proliferative effect, thus not compromising the efficacy of chemotherapy.

Figure 1: Trilaciclib's inhibition of the CDK4/6-Rb signaling pathway.

Early-Stage Clinical Trials

Trilaciclib has been evaluated in several early-phase clinical trials across different cancer types, primarily focusing on its myeloprotective effects and potential to enhance anti-tumor immunity.

Triple-Negative Breast Cancer (TNBC)

A randomized Phase II study (NCT02978716) evaluated the efficacy and safety of Trilaciclib administered prior to gemcitabine and carboplatin (GCb) in patients with metastatic TNBC.[8]

Table 4: Efficacy Outcomes in Metastatic TNBC (NCT02978716) [8]

| Outcome | GCb Alone (Group 1) | Trilaciclib + GCb (Group 2) | Trilaciclib + GCb (Group 3) | Trilaciclib + GCb (Combined) |

| Median Overall Survival (OS) | 12.6 months | Not Reached (HR=0.31) | 17.8 months (HR=0.40) | 19.8 months (HR=0.37) |

| Objective Response Rate (ORR) | 29.2% | 43.3% | 36.7% | - |

| Median Progression-Free Survival (PFS) | 5.4 months | 8.8 months (HR=0.52) | 7.3 months (HR=0.49) | 7.9 months (HR=0.50) |

Table 5: Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in mTNBC (NCT02978716) [9]

| Adverse Event | GCb Alone | Trilaciclib + GCb |

| Any Grade ≥3 TEAE | 56.7% | Not specified |

| Neutropenia | Not specified | Not specified |

| Anemia | Not specified | Not specified |

| Thrombocytopenia | Not specified | Not specified |

Small Cell Lung Cancer (SCLC)

Trilaciclib has been investigated in multiple Phase II trials in patients with extensive-stage SCLC (ES-SCLC).

A randomized, double-blind, placebo-controlled Phase II study (NCT03041311) assessed Trilaciclib with carboplatin, etoposide, and atezolizumab in newly diagnosed ES-SCLC.[10]

Table 6: Efficacy and Myelosuppression Outcomes in First-Line ES-SCLC (NCT03041311) [10][11]

| Outcome | Placebo + Chemo/Atezo | Trilaciclib + Chemo/Atezo | P-value |

| Median Overall Survival (OS) | Not specified | Not specified | - |

| Median Progression-Free Survival (PFS) | 5.4 months | 5.9 months (HR=0.83) | 0.3079 |

| Objective Response Rate (ORR) | 63.5% | 56.0% | - |

| Mean Duration of Severe Neutropenia (Cycle 1) | 4 days | 0 days | <0.0001 |

| Occurrence of Severe Neutropenia | 49.1% | 1.9% | <0.0001 |

Table 7: Grade ≥3 Adverse Events in First-Line ES-SCLC (NCT03041311) [11]

| Adverse Event | Placebo + Chemo/Atezo | Trilaciclib + Chemo/Atezo |

| Any Grade ≥3 TEAE | 86.8% | 63.5% |

| Drug-related Grade ≥3 TEAE | 75.5% | 51.9% |

A pooled analysis of three randomized Phase 2 trials in ES-SCLC (NCT02499770, NCT03041311, NCT02514447) further demonstrated the myeloprotective benefits of Trilaciclib.[12]

Table 8: Pooled Analysis of Supportive Care Interventions in ES-SCLC [12]

| Intervention | Placebo | Trilaciclib | P-value |

| G-CSF Use | 56.3% | 28.5% | <0.0001 |

| ESA Use | 11.8% | 3.3% | 0.0254 |

| RBC Transfusions (on/after week 5) | 26.1% | 14.6% | 0.0252 |

Experimental Protocols

In Vitro Assays

Cell Viability Assay: [5]

-

Seed cells in 96-well plates.

-

Treat cells with a range of Trilaciclib concentrations (e.g., 0.01 µM to 10 µM) for 72 hours.

-

Measure cell viability using a propidium iodide-based flow cytometry assay.

-

Analyze data using software like FlowJo to determine IC50 values.

Apoptosis Assay: [5]

-

Treat cells with Trilaciclib for a specified duration (e.g., 72 hours).

-

Stain cells with an Annexin V and propidium iodide apoptosis detection kit according to the manufacturer's protocol.

-

Analyze stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Cell Cycle Analysis: [13]

-

Treat cells with Trilaciclib (e.g., 10 nM to 3000 nM) for 24 hours.

-

Harvest and fix cells in ice-cold methanol.

-

Stain fixed cells with a solution containing propidium iodide and RNase A.

-

Analyze cell cycle distribution using a flow cytometer.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a patient enrolled in a Phase II clinical trial of Trilaciclib.

Figure 2: A generalized workflow for a randomized, placebo-controlled Phase II trial of Trilaciclib.

Immune Monitoring in Clinical Trials

Immune monitoring in clinical trials of Trilaciclib often involves flow cytometric analysis of peripheral blood to assess changes in immune cell populations.

General Flow Cytometry Protocol for Peripheral Blood Mononuclear Cells (PBMCs): [14]

-

Collect whole blood from patients at baseline and on-treatment time points.

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Stain PBMCs with a cocktail of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, etc.).

-

Acquire data on a flow cytometer.

-

Analyze the data to quantify different immune cell subsets.

Figure 3: Workflow for immune cell profiling using flow cytometry.

Conclusion

The early-stage research on Trilaciclib has established its mechanism of action as a potent and selective CDK4/6 inhibitor with a primary clinical application in myeloprotection. Preclinical studies have demonstrated its ability to induce transient G1 cell cycle arrest and protect hematopoietic cells from chemotherapy-induced damage without compromising anti-tumor efficacy in relevant cancer models. Early-phase clinical trials in TNBC and SCLC have provided quantitative evidence of its myeloprotective benefits, leading to reduced rates of severe neutropenia and the need for supportive care interventions. Furthermore, these studies have hinted at an immune-modulatory role for Trilaciclib, which warrants further investigation. The data and methodologies presented in this guide provide a solid foundation for the continued development and understanding of Trilaciclib's role in cancer therapy.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. g1therapeutics.com [g1therapeutics.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. g1therapeutics.com [g1therapeutics.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. xenograft.org [xenograft.org]

- 11. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trilaciclib prior to chemotherapy reduces the usage of supportive care interventions for chemotherapy-induced myelosuppression in patients with small cell lung cancer: Pooled analysis of three randomized phase 2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trilaciclib hydrochloride (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]

- 14. research.pasteur.fr [research.pasteur.fr]

Methodological & Application

Application Note: In Vitro Protocol for Assessing Trilaciclib's Effect on Cell Viability

Audience: Researchers, scientists, and drug development professionals.

Introduction Trilaciclib (Cosela®) is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It is administered intravenously prior to chemotherapy to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage, a mechanism known as myeloprotection.[3][4] By inducing a temporary G1 cell cycle arrest in these cells, Trilaciclib shields them from the cytotoxic effects of chemotherapy, which primarily target rapidly dividing cells.[1][4] Beyond its myeloprotective role, Trilaciclib's effect on the viability of various cancer cell lines is an area of active research.[5] This document provides detailed protocols for assessing the in vitro effects of Trilaciclib on cell viability, with a focus on appropriate assay selection and execution.

Mechanism of Action: CDK4/6 Inhibition

CDK4 and CDK6 are key regulatory enzymes that, when complexed with Cyclin D, drive the cell cycle progression from the G1 (growth) phase to the S (synthesis) phase.[6] A critical step in this transition is the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein by the CDK4/6-Cyclin D complex.[6] Hyperphosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for DNA replication, committing the cell to division.[6]

Trilaciclib selectively inhibits CDK4 and CDK6, preventing Rb phosphorylation and thereby holding the cell in a state of G1 arrest.[1][7] This transient arrest is the basis of its protective effect on normal hematopoietic cells during chemotherapy.[3]

Critical Experimental Consideration: Choice of Viability Assay

Standard cell viability assays that measure metabolic activity (e.g., MTT, MTS, or ATP-based assays) may produce misleading results for CDK4/6 inhibitors like Trilaciclib.[8][9] Cells arrested in the G1 phase by Trilaciclib stop proliferating but may continue to grow in size and remain metabolically active, which can obscure the cytostatic effect of the drug.[8][10]

Therefore, it is crucial to use assays that directly quantify cell number or distinguish between live, apoptotic, and necrotic cells. Recommended methods include:

-

Direct cell counting: Using automated cell counters or hemocytometers with a viability dye like Trypan Blue.

-

DNA content-based assays: Staining with DNA dyes (e.g., Propidium Iodide) followed by flow cytometry to determine the number of intact cells.

-

Apoptosis assays: Using Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to specifically measure programmed cell death.[5][11]

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination by Flow Cytometry

This protocol determines the concentration of Trilaciclib that inhibits 50% of cell viability (IC50) by quantifying the number of viable cells using Propidium Iodide (PI) staining.

Materials:

-

Selected cancer cell lines (e.g., U937, MOLT-4, NCI-H929)[5]

-

Complete cell culture medium

-

Trilaciclib (G1T28)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution (e.g., 20 µg/mL in PBS)

-

RNase A

-

96-well plates

-

Flow cytometer

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

-

Drug Preparation: Prepare a stock solution of Trilaciclib in DMSO. Create a serial dilution of Trilaciclib in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).[5] Include a vehicle-only (DMSO) control.

-

Treatment: Add the diluted Trilaciclib or vehicle control to the appropriate wells.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[5]

-

Cell Harvesting: For suspension cells, transfer the contents of each well to a microcentrifuge tube. For adherent cells, detach with trypsin-EDTA first. Centrifuge to pellet the cells and wash once with ice-cold PBS.

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[12] Incubate in the dark for 15-30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population and exclude debris. PI-negative cells are considered viable.

-

Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Trilaciclib concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V & PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Materials from Protocol 1

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

Methodology:

-

Seeding and Treatment: Follow steps 1-4 from Protocol 1. A 72-hour incubation period is often suitable.[5]

-

Cell Harvesting: Harvest cells as described in Protocol 1 (step 5).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[5][13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Flow Cytometry: Analyze the samples immediately on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic response to Trilaciclib at different concentrations.

Data Presentation

Quantitative data should be summarized for clear interpretation. Below are examples based on published findings.

Table 1: In Vitro Enzymatic Inhibitory Potency of Trilaciclib This table shows the concentration of Trilaciclib required to inhibit 50% of the enzymatic activity of purified CDK complexes in cell-free assays.

| Target Enzyme | IC50 (nM) |

| CDK4/Cyclin D1 | 1[12][14][15][16] |

| CDK6/Cyclin D3 | 4[12][14][15][16] |

Table 2: Effect of Trilaciclib on Cell Viability (IC50) in Hematological Cancer Cell Lines This table shows the concentration of Trilaciclib required to reduce the viability of different cancer cell lines by 50% after a 72-hour treatment period.

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H929 | Multiple Myeloma | 0.72[5] |

| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | 1.56[5] |

| U937 | Acute Myeloid Leukemia (AML) | 1.77[5] |

| JURKAT | Acute Lymphoblastic Leukemia (ALL) | 2.97[5] |

| K562 | Chronic Myeloid Leukemia (CML) | >10 (Resistant)[5] |

Conclusion

Assessing the in vitro effect of Trilaciclib on cell viability requires careful selection of methodologies. Due to its cytostatic mechanism of action, assays that directly measure cell count or apoptosis, such as flow cytometry with PI or Annexin V staining, are strongly recommended over metabolic assays. The protocols provided here offer a robust framework for researchers to accurately quantify the impact of Trilaciclib on various cancer cell lines, enabling further investigation into its potential therapeutic applications.

References

- 1. Facebook [cancer.gov]

- 2. Medicine Not Found [minicule.com]

- 3. cosela.com [cosela.com]

- 4. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]

- 5. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phiab.com [phiab.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Trilaciclib hydrochloride (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]

- 13. journal.waocp.org [journal.waocp.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

Establishing a Trilaciclib-Resistant Cancer Cell Line: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaciclib is a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2][3][4] By inducing a temporary G1 phase cell cycle arrest, trilaciclib is used to protect hematopoietic stem and progenitor cells from the myelosuppressive effects of chemotherapy.[1][3][4] However, as with other targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells become resistant to trilaciclib is crucial for developing effective second-line therapies and combination strategies.

These application notes provide a comprehensive guide to establishing and characterizing trilaciclib-resistant cancer cell lines in vitro. The protocols outlined below describe a common method of intermittent, escalating drug exposure to select for a resistant population.

Potential Mechanisms of Trilaciclib Resistance

Resistance to CDK4/6 inhibitors can arise through various molecular alterations. Key reported mechanisms include:

-

Alterations in the core cell cycle machinery: This can involve the loss of the Retinoblastoma (Rb) protein, amplification of CDK6, or overexpression of Cyclin E, which allows for bypass of the G1 checkpoint.[5][6]

-

Activation of bypass signaling pathways: Upregulation of pro-proliferative pathways such as the PI3K/AKT/mTOR and FGFR signaling cascades can override the cell cycle arrest induced by CDK4/6 inhibition.[5][7][8]

-

Loss of drug target: While less common for trilaciclib, mutations in CDK4 or CDK6 could potentially reduce drug binding.

Experimental Workflow

The overall process for generating and characterizing a trilaciclib-resistant cell line involves a multi-stage approach, starting with the parental cell line, followed by a dose escalation selection process, and concluding with comprehensive characterization of the resistant phenotype.

Caption: Workflow for developing a trilaciclib-resistant cell line.

Data Presentation

Table 1: Trilaciclib IC50 Values in Parental and Resistant Cell Lines

| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |

| MCF-7 | 150 | 1800 | 12.0 |

| A549 | 250 | 3000 | 12.0 |

| K562 | 300 | 3500 | 11.7 |

Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells. An RI > 1 indicates increased tolerance.[9]

Table 2: Example Dose Escalation Schedule for Trilaciclib

| Step | Trilaciclib Concentration (nM) | Duration | Expected Observation |

| 1 | 30 (IC20 of Parental) | 2-3 passages | Initial cell death, followed by recovery of proliferation. |

| 2 | 60 | 2-3 passages | Slower growth, adaptation over time. |

| 3 | 120 | 2-3 passages | Continued selection pressure. |

| 4 | 240 | 2-3 passages | Population becomes more uniformly resistant. |

| 5 | 480 | 2-3 passages | Cells proliferate steadily. |

| 6 | 960 | Ongoing | Maintenance of the resistant phenotype. |

Experimental Protocols

Protocol 1: Determination of Trilaciclib IC50

This protocol is used to determine the baseline sensitivity of the parental cell line and to confirm the resistance of the newly established cell line.[10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[10]

-

Drug Dilution: Prepare a serial dilution of trilaciclib in complete culture medium. A common starting range is 0 to 10,000 nM.

-

Drug Treatment: Remove the overnight culture medium from the 96-well plate and add 100 µL of the various trilaciclib concentrations to the respective wells. Include wells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assay: Assess cell viability using a reagent such as MTT or CCK-8.[10] Add the reagent to each well according to the manufacturer's instructions and measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability data against the log of the trilaciclib concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Establishment of a Trilaciclib-Resistant Cell Line

This protocol utilizes a gradual dose induction method to select for resistant cells.[9][11]

-

Initial Culture: Culture the parental cancer cell line in complete medium containing trilaciclib at a concentration equal to the IC20 (the concentration that inhibits growth by 20%) as determined in Protocol 1.[9]

-

Monitoring and Passaging: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die.[9] When the surviving cells reach 70-80% confluency, passage them and re-seed them in fresh medium containing the same concentration of trilaciclib.[12]

-

Dose Escalation: Once the cells have a stable proliferation rate at the current drug concentration (typically after 2-3 passages), double the concentration of trilaciclib in the culture medium.[11]

-

Repeat: Repeat the process of monitoring, passaging, and dose escalation. If at any point more than 50% of the cells die after a dose increase, return to the previous concentration until the cells have recovered.[9]

-

Establishment of a Stable Line: Continue this process until the cells are able to proliferate in a concentration of trilaciclib that is at least 10-fold higher than the initial parental IC50. At this point, the cell line is considered resistant.

-

Maintenance: Maintain the resistant cell line in a continuous culture with the high concentration of trilaciclib to ensure the stability of the resistant phenotype.

-

Cryopreservation: It is highly recommended to cryopreserve aliquots of the resistant cells at various passages.[12]

Protocol 3: Characterization of Resistant Cell Line - Cell Cycle Analysis

-

Cell Culture and Treatment: Culture both parental and trilaciclib-resistant cells in their respective standard media (with or without trilaciclib for the resistant line).

-

Harvest and Fixation: Harvest the cells and wash them with ice-cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Compare the percentage of cells in the G1, S, and G2/M phases between the parental and resistant cell lines, both at baseline and after acute trilaciclib treatment.

Protocol 4: Characterization of Resistant Cell Line - Western Blot Analysis

-

Protein Extraction: Lyse parental and resistant cells to extract total protein. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins involved in CDK4/6 inhibitor resistance (e.g., Rb, phospho-Rb, CDK4, CDK6, Cyclin D1, Cyclin E, p-AKT, AKT) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Compare the expression and phosphorylation status of key proteins between the parental and resistant cell lines.

Signaling Pathways in Trilaciclib Resistance

Understanding the underlying signaling pathways is critical for interpreting the molecular characterization data. Below is a simplified representation of the CDK4/6-Rb pathway and common resistance mechanisms.

Caption: Key signaling pathways in trilaciclib action and resistance.

References

- 1. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. Frontiers | The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]

- 5. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A narrative review about CDK4/6 inhibitors in the setting of drug resistance: updates on biomarkers and therapeutic strategies in breast cancer - Zhao - Translational Cancer Research [tcr.amegroups.org]

- 7. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. Cell Culture Academy [procellsystem.com]

- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Trilaciclib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaciclib is a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1] By inhibiting CDK4/6, Trilaciclib blocks the phosphorylation of the retinoblastoma protein (Rb), preventing the transition from the G1 to the S phase of the cell cycle and inducing a temporary G1 arrest.[1][2] This mechanism is particularly relevant in the context of chemotherapy, where Trilaciclib can be used to protect normal hematopoietic stem and progenitor cells from chemotherapy-induced myelosuppression by transiently arresting them in the less vulnerable G1 phase.[1][2][3]

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[4][5] By staining cells with a fluorescent DNA-intercalating agent such as propidium iodide (PI), the DNA content of individual cells can be quantified.[6] This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[7] This application note provides a detailed protocol for the analysis of Trilaciclib-induced G1 cell cycle arrest in cultured cells using flow cytometry.

Principle of the Assay

This protocol describes the treatment of a selected cell line with varying concentrations of Trilaciclib over a time course. Following treatment, cells are harvested, fixed with ethanol to permeabilize the cell membrane, and treated with RNase to eliminate RNA, which can also be stained by propidium iodide.[8] The cells are then stained with propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA.[6] The fluorescence intensity of each cell, which is proportional to its DNA content, is then measured using a flow cytometer.[4] An increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases, indicates cell cycle arrest induced by Trilaciclib.

Data Presentation

The following tables summarize representative quantitative data on the effect of Trilaciclib on the cell cycle distribution in different cell lines.

Table 1: Effect of Trilaciclib on Cell Cycle Distribution in K562 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | 45.2 | 40.5 | 14.3 |

| Trilaciclib (1 µM, 72h) | 75.8 | 15.1 | 9.1 |

Data is representative and based on findings in K562 chronic myeloid leukemia cells, which show a significant increase in the G0/G1 population after treatment with Trilaciclib.[2]

Table 2: Dose-Dependent Effect of Trilaciclib on G1 Cell Cycle Arrest

| Trilaciclib Concentration | Cell Line | % of Cells in G1 Phase |

| 0 nM (Control) | tHS68 | ~50% |

| 80 nM (EC50) | tHS68 | ~75% |

| >200 nM | tHS68 | >90% |

This table illustrates the concentration-dependent effect of Trilaciclib on inducing G1 phase arrest. The EC50 for cell cycle arrest in the Rb-positive tHS68 cell line was determined to be 80 nM.[6]

Experimental Protocols

Cell Culture and Treatment with Trilaciclib

-

Cell Seeding: Seed the desired cell line (e.g., K562 or another susceptible cell line) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the experiment and prevent confluence.

-

Cell Adherence/Recovery: Allow the cells to adhere (for adherent cell lines) or recover overnight in a humidified incubator at 37°C with 5% CO2.

-